molecular formula C17H23F2N5 B5426307 3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine

Cat. No. B5426307
M. Wt: 335.4 g/mol
InChI Key: KMQJTFDEWCVLOG-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a 1H-tetrazol-1-yl group and a 3,4-difluorophenyl group attached to it. The presence of these groups could potentially give the compound interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the attachment of the 1H-tetrazol-1-yl and 3,4-difluorophenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the piperidine ring, the 1H-tetrazol-1-yl group, and the 3,4-difluorophenyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The piperidine ring, the 1H-tetrazol-1-yl group, and the 3,4-difluorophenyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should always be taken when handling chemicals .

Future Directions

Future research on the compound could involve exploring its potential uses, studying its properties in more detail, and developing new synthetic routes to produce it .

properties

IUPAC Name

3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(tetrazol-1-yl)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N5/c18-16-7-6-14(11-17(16)19)4-5-15-3-1-8-23(12-15)9-2-10-24-13-20-21-22-24/h6-7,11,13,15H,1-5,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQJTFDEWCVLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN2C=NN=N2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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